(4-Benzylpiperazin-1-yl)(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone is a complex organic compound that features a piperazine ring, a phenyl group, and an oxathiin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Ring: Starting with a suitable benzyl halide and piperazine, the benzyl group is introduced to the piperazine ring through nucleophilic substitution.
Synthesis of the Oxathiin Moiety: The oxathiin ring can be synthesized from a suitable dihydroxy compound and a sulfur source under acidic conditions.
Coupling Reaction: The final step involves coupling the benzylpiperazine intermediate with the oxathiin derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperazin-1-yl)(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)ethanone
- (4-Benzylpiperazin-1-yl)(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)propanone
Uniqueness
(4-Benzylpiperazin-1-yl)(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H24N2O2S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-phenyl-2,3-dihydro-1,4-oxathiin-6-yl)methanone |
InChI |
InChI=1S/C22H24N2O2S/c25-22(20-21(27-16-15-26-20)19-9-5-2-6-10-19)24-13-11-23(12-14-24)17-18-7-3-1-4-8-18/h1-10H,11-17H2 |
InChI Key |
GJZWAPDLDZGLEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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